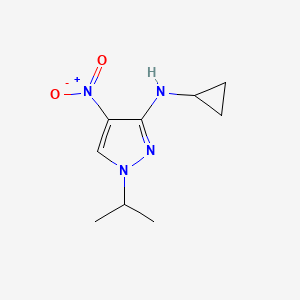

6-Bromo-3-cyclopropylquinolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

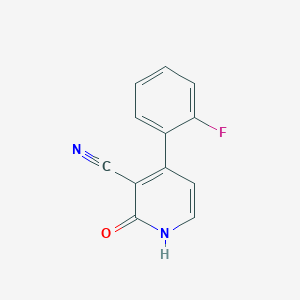

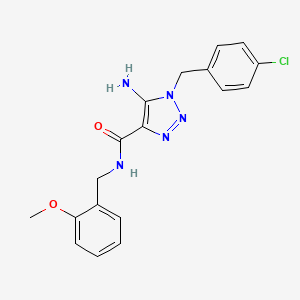

6-Bromo-3-cyclopropylquinolin-2-amine is a chemical compound with the CAS Number: 2375270-49-6 . It has a molecular weight of 263.14 . It is available in powder form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-Bromo-3-cyclopropylquinolin-2-amine, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The InChI code for 6-Bromo-3-cyclopropylquinolin-2-amine is1S/C12H11BrN2/c13-9-3-4-11-8 (5-9)6-10 (7-1-2-7)12 (14)15-11/h3-7H,1-2H2, (H2,14,15) . The InChI key is LLOQSHRFFBGAJB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

6-Bromo-3-cyclopropylquinolin-2-amine is a powder that is stored at room temperature . It has a molecular weight of 263.14 .Applications De Recherche Scientifique

1. Synthesis and Biological Targeting

6-Bromo-3-cyclopropylquinolin-2-amine is used in the synthesis of ligands with increased binding affinity for Src homology 3 (SH3) domains, which are significant in mediating biological processes and therapeutic agents. These ligands show high affinity, making them valuable in the study of protein-protein interactions and potential therapeutic applications (Smith et al., 2008).

2. Role in Peptide-Catalyzed Bromination

This compound plays a role in peptide-catalyzed atroposelective bromination processes. Such processes are crucial for synthesizing pharmaceutically relevant compounds, particularly in creating enantioselective 3-arylquinazolin-4(3H)-ones, which have potential therapeutic applications (Diener et al., 2015).

3. Analytical Chemistry Applications

In analytical chemistry, 6-Bromo-3-cyclopropylquinolin-2-amine is used for the derivatization of primary and secondary amines, including amino acids, biogenic amines, hormones, and neurotransmitters. This application is crucial for their identification and quantification using techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) (Boughton et al., 2011).

4. Fluorescent Compound Synthesis

It's involved in synthesizing fluorescent indazolo[3,2-a]isoquinolin-6-amines, indicating its utility in creating compounds with specific optical properties. These compounds have potential applications in fluorescence-based analytical methods (Balog et al., 2013).

5. In Vitro Antitumor Activity

Compounds synthesized using 6-Bromo-3-cyclopropylquinolin-2-amine have shown in vitro antitumor activity against various human cancer cell lines. This highlights its potential in developing new anticancer agents (Károlyi et al., 2012).

6. Microwave-assisted Amination

This compound is also significant in microwave-assisted amination reactions for preparing aminoquinolines. These methods are noted for their efficiency and yield improvements, particularly in synthesizing quinoline substrates (Wang et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Propriétés

IUPAC Name |

6-bromo-3-cyclopropylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-9-3-4-11-8(5-9)6-10(7-1-2-7)12(14)15-11/h3-7H,1-2H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOQSHRFFBGAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=C3C=CC(=CC3=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)

![(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2930327.png)

![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2930329.png)

![5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B2930333.png)

![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2930335.png)